molecular formula C11H14O4 B13088473 (S)-3-(2-Methoxyphenoxy)butanoic acid CAS No. 1416444-96-6

(S)-3-(2-Methoxyphenoxy)butanoic acid

Cat. No.: B13088473
CAS No.: 1416444-96-6
M. Wt: 210.23 g/mol
InChI Key: ZQTCRWIQVNJWHF-QMMMGPOBSA-N
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Description

(S)-3-(2-Methoxyphenoxy)butanoic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Methoxyphenoxy)butanoic acid typically involves the reaction of 2-methoxyphenol with butanoic acid derivatives under specific conditions. One common method involves the esterification of 2-methoxyphenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to optimize reaction efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-Methoxyphenoxy)butanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(S)-3-(2-Methoxyphenoxy)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(2-Methoxyphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenyl isocyanate
  • 2-Methylphenoxyacetic acid

Uniqueness

(S)-3-(2-Methoxyphenoxy)butanoic acid is unique due to its specific structural features, such as the presence of a methoxy group on the phenyl ring and the butanoic acid chain. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

1416444-96-6

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

(3S)-3-(2-methoxyphenoxy)butanoic acid

InChI

InChI=1S/C11H14O4/c1-8(7-11(12)13)15-10-6-4-3-5-9(10)14-2/h3-6,8H,7H2,1-2H3,(H,12,13)/t8-/m0/s1

InChI Key

ZQTCRWIQVNJWHF-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC(=O)O)OC1=CC=CC=C1OC

Canonical SMILES

CC(CC(=O)O)OC1=CC=CC=C1OC

Origin of Product

United States

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